molecular formula C12H12BrNO2 B2953006 4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile CAS No. 2092576-27-5

4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile

Cat. No.: B2953006
CAS No.: 2092576-27-5
M. Wt: 282.137
InChI Key: ZJTWZFTTYNLFFD-UHFFFAOYSA-N
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Description

4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) is an organic compound with the molecular formula C12H12BrNO2. This compound is notable for its unique structure, which includes a bromine atom, a methyloxetane ring, and a benzonitrile group. It is used in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-methoxybenzonitrile.

    Formation of Intermediate: The intermediate is formed by reacting 4-bromo-2-methoxybenzonitrile with 3-methyloxetan-3-ylmethanol in the presence of a base such as potassium carbonate.

    Final Product: The final product, this compound), is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyloxetane ring and the benzonitrile group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl derivative of the original compound.

Scientific Research Applications

4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group can participate in various binding interactions, while the methyloxetane ring provides structural stability. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzonitrile: Lacks the methyloxetane ring, making it less versatile in certain reactions.

    4-Bromo-2-((3-methyloxetan-3-yl)methoxy)benzonitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

4-Bromo-2-((3-methyloxetan-3-y1jmethoxy)benzonitrile) is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of the methyloxetane ring, in particular, provides additional stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-bromo-2-[(3-methyloxetan-3-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-12(6-15-7-12)8-16-11-4-10(13)3-2-9(11)5-14/h2-4H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTWZFTTYNLFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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